2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives often involves integrating a pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds are obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds are obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine cores are synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications
Anticancer Activity
The imidazo[1,2-a]pyrimidin moiety is recognized for its potential in anticancer therapy. Derivatives of this compound have been evaluated against various cancer cell lines, including breast cancer cells . For instance, certain imidazopyridine derivatives have shown significant antiproliferative potential, indicating the promise of 2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide in developing effective treatments for cancer.
Medicinal Chemistry
As a “drug prejudice” scaffold, the imidazo[1,2-a]pyrimidin core is widely applied in medicinal chemistry . Its structural character allows for the synthesis of various compounds from easily available chemicals, making it a valuable component in the design and development of new pharmaceuticals.
Material Science
The unique structural features of imidazo[1,2-a]pyrimidin derivatives make them useful in material science applications . They can contribute to the development of new materials with specific properties, potentially impacting fields such as electronics and nanotechnology.
Biological Activities
Imidazo[1,2-a]pyrimidin-based compounds exhibit a broad range of biological activities, including antiviral, antibacterial, antimicrobial, and anti-inflammatory effects . This versatility makes them suitable for exploration in various biological research and therapeutic applications.
Pharmacological Innovations
The pharmaceutical industry has seen increasing importance in imidazo[1,2-a]pyrimidin cores due to their wide range pharmacological activities . They are integral in the creation of new drugs with diverse therapeutic effects, from hypnotics and analgesics to anti-osteoporosis and sedative medications.
Optoelectronic Devices and Sensors
Imidazo[1,2-a]pyrimidin derivatives have potential applications in optoelectronic devices and sensors . Their aromatic heterocyclic structure can lead to innovations in technology, such as emitters for confocal microscopy and imaging, enhancing the capabilities of these devices.
Future Directions
Imidazo[1,2-a]pyridine derivatives have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . Therefore, the development of new chemosynthetic strategies and drug development using these compounds is a promising future direction .
Mechanism of Action
Target of Action
The primary target of this compound is Phosphatidylinositol-3-kinases (PI3K) . PI3Ks are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) . This process leads to the phosphorylation of Akt, a serine/threonine kinase . It regulates various cellular functions including cell proliferation, growth, and differentiation .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the phosphorylation process, thereby affecting the downstream signaling pathways that regulate cell proliferation, growth, and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, the compound prevents the formation of PIP3, which is a crucial secondary messenger in this pathway . This disruption can lead to a decrease in cell proliferation and growth .
Result of Action
The compound has been evaluated for its in vitro cytotoxic activity against two cancer cell lines along with a normal cell line (HEK293) by MTT assay . Among all the tested compounds, the derivative with 3-methoxyphenyl moiety exhibits potent inhibitory activity against MCF-7 and Hela cell lines with IC 50 values of 2.55 and 3.89 µM respectively .
properties
IUPAC Name |
2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-27-18-8-7-13(17-12-25-10-4-9-22-20(25)24-17)11-16(18)23-19(26)14-5-2-3-6-15(14)21/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSQDVJDJRHQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.